Carboxymethoxyamine-d2 Hemihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

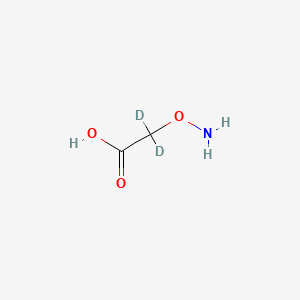

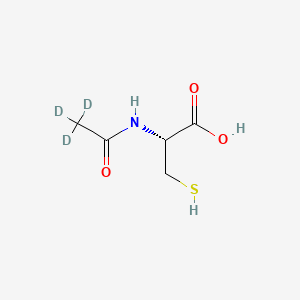

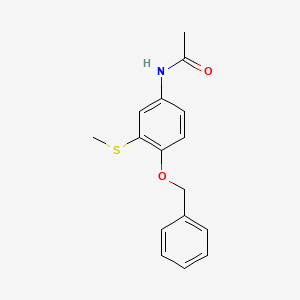

Carboxymethoxyamine-d2 Hemihydrochloride is a chemical compound used in proteomics research . It is also known as Aminooxyacetic Acid-d2 Hemihydrochloride . It is a bifunctional linking reagent that undergoes condensation with aldehydes and ketones to form oximes . It can also be used as a potent inhibitor of (pyridoxal 5’-phosphate) PLP-dependent β-lyases .

Physical And Chemical Properties Analysis

Carboxymethoxyamine-d2 Hemihydrochloride is an off-white solid . It is soluble in DMSO and Methanol . The melting point is 145-147°C .科学的研究の応用

Chemical Modification and Antibiotic Development

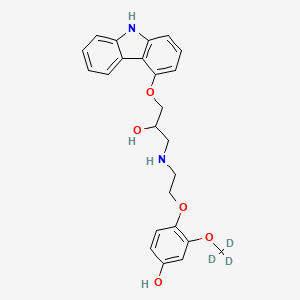

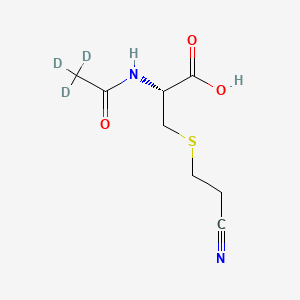

Carboxymethoxyamine-d2 hemihydrochloride has been instrumental in modifying antibiotics for enhanced antitumor activities. A notable application is its use in the chemical modification of the antibiotic olivomycin I. Researchers developed a novel method to modify olivomycin I at the 2′-keto group of the side chain of the aglycone moiety using carboxymethoxylamine hemihydrochloride. This modification led to the creation of 2′-carboxymethoxime-olivomycin I, which was further reacted with different amines to produce novel amides. These derivatives exhibited significant antiproliferative and topoisomerase I (Topo-I)-poisoning activities, highlighting a marked inhibitory effect against Topo-I and pronounced antitumor activity in vivo, with reduced toxic side effects compared to the parent compound (Tevyashova et al., 2009).

Enhancing Antioxidant Properties

The modification of natural polysaccharides via carboxymethylation, using compounds like carboxymethoxyamine-d2 hemihydrochloride, significantly improves their physicochemical and biological properties. A study on the carboxymethylation of fucoidan from Laminaria japonica demonstrated enhanced in vitro antioxidant activity. The degree of substitution in the modified fucoidan indicated a considerable increase in its ability to scavenge radicals, suggesting that such chemical modifications can improve the natural preservative qualities of polysaccharides for harvested fruit and potentially other applications (Duan et al., 2019).

Monoclonal Antibody Production and Immunochromatographic Assays

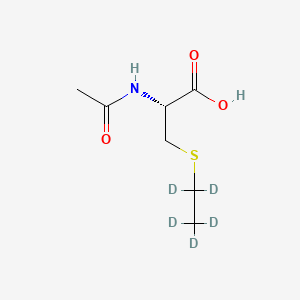

Carboxymethoxyamine-d2 hemihydrochloride has been used in the preparation of highly specific monoclonal antibodies, demonstrating its utility in the development of sensitive immunochromatographic assays. For instance, two monoclonal antibodies against tylosin were prepared using hapten carboxymethoxylamine-d2 hemihydrochloride, leading to the development of an immunochromatographic assay based on quantum dot-embedded nanobeads for the detection of tylosin in food samples. This application showcases the compound's role in advancing food safety and quality control measures (Lai et al., 2020).

Safety and Hazards

According to the safety data sheet, if inhaled or ingested, it is advised to move the person into fresh air and rinse the mouth with water . In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

特性

IUPAC Name |

2-aminooxy-2,2-dideuterioacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRKYASMKDDGHT-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246817-66-2 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)

![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)